molecular formula C6H13ClFN B13462103 2-Fluoro-1-methylcyclopentan-1-amine hydrochloride

2-Fluoro-1-methylcyclopentan-1-amine hydrochloride

Cat. No.: B13462103
M. Wt: 153.62 g/mol
InChI Key: WTAFZNZCFWZWAO-UHFFFAOYSA-N
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Description

2-Fluoro-1-methylcyclopentan-1-amine hydrochloride is an organic compound with a cyclopentane ring substituted with a fluorine atom and a methyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methylcyclopentan-1-amine hydrochloride typically involves the fluorination of 1-methylcyclopentan-1-amine. This can be achieved through various methods, including the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Fluoro-1-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylcyclopentan-1-amine hydrochloride
  • 2,2-Difluoro-1-methylcyclopentan-1-amine hydrochloride
  • 1-[(2-fluorophenyl)methyl]cyclopentan-1-amine hydrochloride

Uniqueness

2-Fluoro-1-methylcyclopentan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom significantly influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

2-fluoro-1-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c1-6(8)4-2-3-5(6)7;/h5H,2-4,8H2,1H3;1H

InChI Key

WTAFZNZCFWZWAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1F)N.Cl

Origin of Product

United States

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